

Introduction: The Strategic Importance of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-hydroxypyridine

Cat. No.: B112774

[Get Quote](#)

2-Amino-5-hydroxypyridine is a heteroaromatic organic compound that holds significant strategic value in medicinal chemistry and materials science.^[1] As a substituted pyridine, its unique arrangement of an amino group and a hydroxyl group on the pyridine ring imparts a rich and versatile reactivity profile. These functional groups allow it to serve as a nucleophile, a hydrogen bond donor and acceptor, and a precursor to a wide array of more complex molecular architectures.^{[1][2]} Its importance is underscored by its role as a key intermediate in the synthesis of novel drug candidates and as an effective antioxidant.^{[3][4][5]} This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and handling, offering field-proven insights for its effective application in research and development.

Core Physicochemical Properties

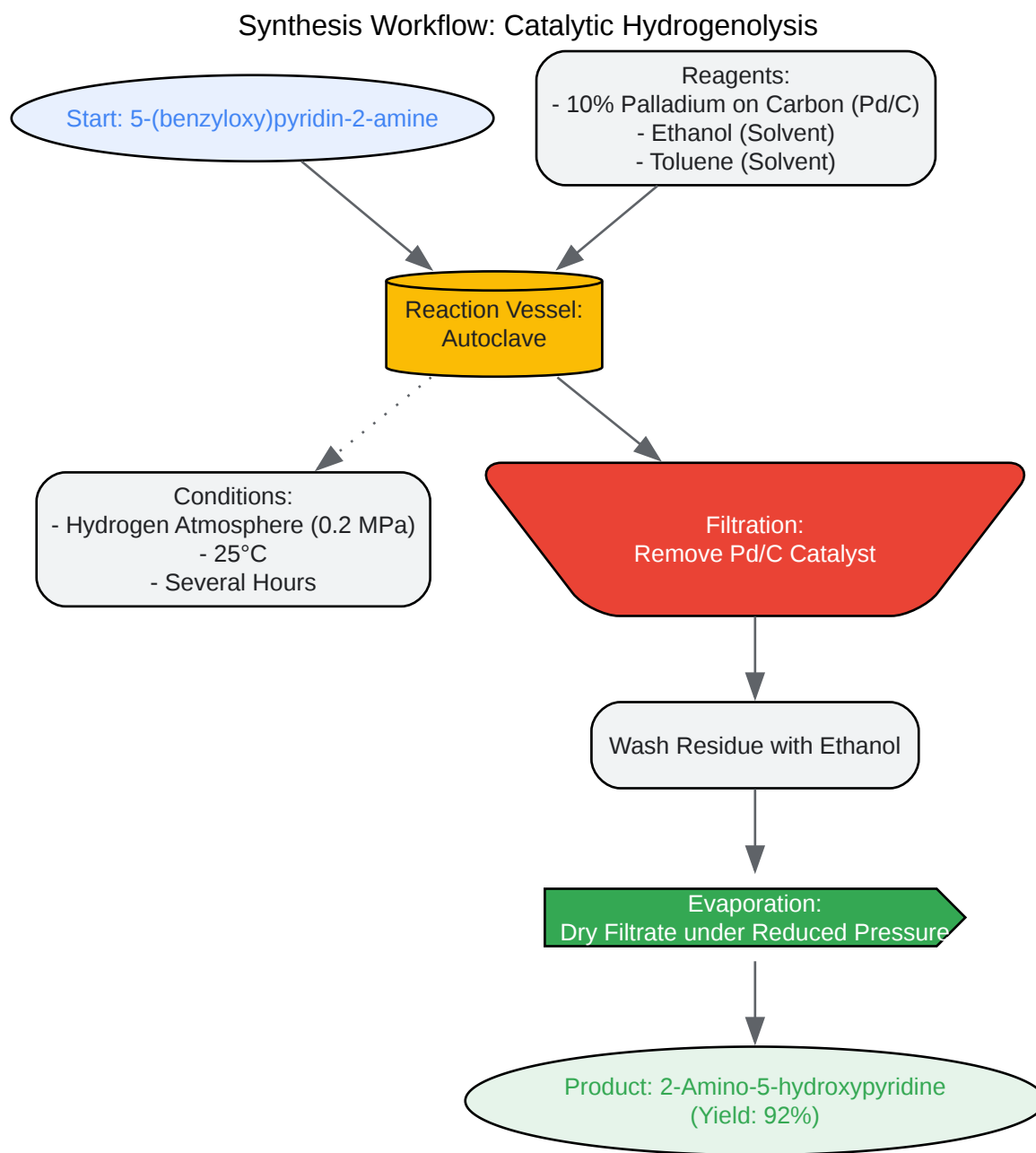
The fundamental properties of **2-Amino-5-hydroxypyridine** are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

Property	Value	Reference
CAS Number	55717-46-9	[1][3]
IUPAC Name	6-aminopyridin-3-ol	[1]
Molecular Formula	C ₅ H ₆ N ₂ O	[1][6]
Molecular Weight	110.11 g/mol	[1][6]
Appearance	White to light yellow or gray crystalline solid	[1][3][5]
Melting Point	100 - 117 °C	[1][5]
Solubility	Soluble in polar solvents (e.g., water, ethanol)	[1]
pKa (Predicted)	10.47 ± 0.10	[5]

Structural Chemistry: The Critical Role of Tautomerism

A defining characteristic of hydroxypyridines is their existence in tautomeric equilibrium with their corresponding pyridone forms.[7][8] For **2-Amino-5-hydroxypyridine**, this involves an intramolecular proton transfer between the hydroxyl group and the ring nitrogen, resulting in the formation of 6-Amino-3(2H)-pyridone.

The position of this equilibrium is highly sensitive to the solvent environment.[9][10] In non-polar solvents, the **2-amino-5-hydroxypyridine** form is generally favored. Conversely, in polar, protic solvents such as water and ethanol, the equilibrium shifts significantly toward the more polar 6-amino-3(2H)-pyridone tautomer, which benefits from intermolecular hydrogen bonding and possesses a large dipole moment.[9][10] This phenomenon is causally critical, as the reactivity and spectroscopic signature of the molecule can differ substantially depending on which tautomer predominates under the experimental conditions.



[Click to download full resolution via product page](#)

Caption: High-yield synthesis workflow for **2-Amino-5-hydroxypyridine**.

Experimental Protocol: Synthesis via Catalytic Hydrogenolysis

[3][6] This protocol describes the synthesis of **2-amino-5-hydroxypyridine** from 5-(benzyloxy)pyridin-2-amine, adapted from established high-yield procedures.

1. Materials and Equipment:

- 5-(benzyloxy)pyridin-2-amine (1 equivalent)
- 10% Palladium on activated carbon (Pd/C), 53% moisture content
- Ethanol
- Toluene
- Autoclave or suitable hydrogenation reactor
- Filtration apparatus (e.g., Büchner funnel with filter paper)
- Rotary evaporator

2. Procedure:

- **Vessel Charging:** In an autoclave, charge the 5-(benzyloxy)pyridin-2-amine, ethanol, a toluene solution containing the 10% Pd/C catalyst, and additional ethanol. A representative scale involves 2-amino-5-benzyloxypyridine, 217g of ethanol, and a toluene solution (331g) containing 2.28g of 10% Pd/C. [3] * **Causality Insight:** The use of a Pd/C catalyst is crucial for the hydrogenolysis reaction, which cleaves the C-O bond of the benzyl ether protecting group. Ethanol and toluene act as solvents to ensure the homogeneity of the reaction mixture.
- **Hydrogenation:** Seal the autoclave and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to 0.2 MPa (absolute pressure). [3][6]3. **Reaction:** Maintain the reaction at 25°C with continuous stirring. The reaction typically proceeds for several hours (e.g., 4 hours). [6] * **Self-Validation:** Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the complete consumption of the starting material.
- **Catalyst Removal:** Upon completion, carefully vent the hydrogen from the autoclave and purge with an inert gas. Remove the Pd/C catalyst by filtration through a pad of Celite or suitable filter paper. [3][6]5. **Washing:** Wash the filtered catalyst residue with additional ethanol (e.g., 76g) to ensure the complete recovery of the product. [3][6]6. **Isolation:**

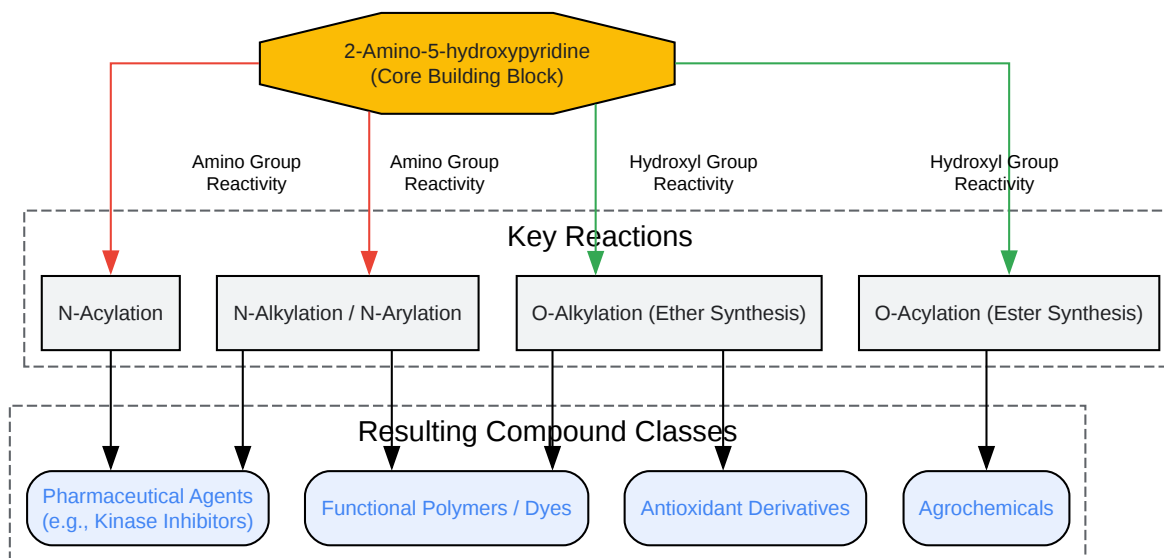
Combine the filtrate and the washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvents.

- Product: The resulting solid is **2-amino-5-hydroxypyridine**, which can be dried further under a vacuum. This procedure has been reported to yield the product in 92% purity. [3][6]

Chemical Reactivity and Applications in Drug Discovery

The dual functionality of **2-Amino-5-hydroxypyridine** makes it a highly valuable building block in synthetic and medicinal chemistry. [1][4]The amino group is a potent nucleophile, while the hydroxyl group can be functionalized through various reactions. This allows for selective and sequential modifications to build complex molecular scaffolds.

- Nucleophilic Substitution: The amino group readily participates in C-N bond formation reactions, such as copper-catalyzed aminations, enabling its coupling with a variety of substrates. [1]*
Pharmaceutical Scaffolding: It is a privileged scaffold used in the construction of a wide range of biologically active molecules. [2]Its structure is found in compounds investigated for anti-inflammatory, anti-cancer, and antibacterial properties. [2][11]*
Antioxidant Activity: The compound has been identified as an efficient antioxidant, particularly in preventing the oxidation of human low-density lipoproteins (LDL), suggesting its potential utility in cardiovascular research. [3][5]



[Click to download full resolution via product page](#)

Caption: Reactivity and applications of **2-Amino-5-hydroxypyridine**.

Safety and Handling

Proper handling of **2-Amino-5-hydroxypyridine** is essential to ensure laboratory safety. The compound is classified with several hazard statements.

- Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). [5]*

Precautions for Safe Handling:

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [12] * Ensure adequate ventilation, preferably by working in a chemical fume hood, to avoid inhalation of dust or vapors. [12] * Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water. [12][13] * Practice good industrial hygiene. Wash hands before breaks and at the end of work. [12]*
- Storage Conditions:

- Store in a tightly closed container in a dry, cool, and well-ventilated place. [12] * For long-term stability, keep in a dark place under an inert atmosphere at room temperature. [5]

Conclusion

2-Amino-5-hydroxypyridine is a compound of considerable utility for scientific research and development. Its well-defined physicochemical properties, coupled with its versatile reactivity and accessible high-yield synthesis, establish it as a valuable intermediate. A thorough understanding of its tautomeric nature is paramount for predicting its behavior and designing robust experimental protocols. For professionals in drug discovery, its role as a privileged scaffold continues to facilitate the exploration of new chemical space and the development of novel therapeutic agents.

References

- Synthesis method of **2-amino-5-hydroxypyridine**. (2015). Google Patents (CN105175321A).
- Cheng, J. (2016). Synthesis of **2-Amino-5-hydroxypyridine** via Demethoxylation. ResearchGate.
- Cheng, J., & Liu, C. (2016). Synthesis of **2-Amino-5-hydroxypyridine** via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404.
- **2-Amino-5-hydroxypyridine**. (n.d.). PubChem.
- MATERIAL SAFETY DATA SHEET - 2-AMINO PYRIDINE. (n.d.). Alkali Metals Limited.
- 2-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D.
- 2-Pyridone. (n.d.). Wikipedia.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances.
- Pyridine-Tautomerism of Hydroxy Pyridine. (n.d.). ChemTube3D.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 2-Amino-5-hydroxypyridine (EVT-463236) | 55717-46-9 [evitachem.com]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-hydroxypyridine | 55717-46-9 [chemicalbook.com]
- 4. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 2-Amino-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 10. wuxibiology.com [wuxibiology.com]
- 11. chemimpex.com [chemimpex.com]
- 12. fishersci.es [fishersci.es]
- 13. alkalimetals.com [alkalimetals.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 2-Amino-5-hydroxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112774#2-amino-5-hydroxypyridine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com